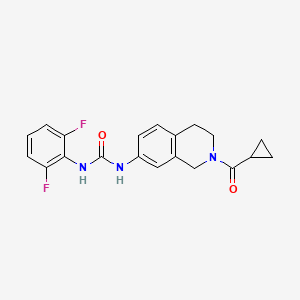

![molecular formula C15H13N3OS B6582363 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 1011916-14-5](/img/structure/B6582363.png)

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring and an oxadiazole ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Mécanisme D'action

Target of Action

The primary targets of the compound “2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” are currently unknown. The compound belongs to the oxadiazole class of molecules , which have been found to interact with a wide range of biological targets due to their versatile structure

Mode of Action

Oxadiazoles are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the benzyl group and the sulfanyl group in the compound could potentially influence its interaction with its targets.

Biochemical Pathways

Oxadiazoles have been found to be involved in a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

For instance, the oxadiazole ring is known to enhance the metabolic stability of compounds .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Oxadiazoles have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the stability of the compound could be affected by the presence of oxidizing or reducing agents due to the presence of the sulfanyl group .

Avantages Et Limitations Des Expériences En Laboratoire

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its structure is stable under a variety of conditions. Additionally, it has a low toxicity profile, making it safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and it is not known whether it has any off-target effects. Additionally, it is not known whether this compound is effective in vivo, and it is not known whether it has any long-term effects.

Orientations Futures

There are a number of potential future directions for research on 2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine. These include further studies of its mechanism of action, its efficacy in vivo, and its long-term effects. Additionally, further studies could be conducted to determine whether this compound has any off-target effects and to identify potential new therapeutic applications. Finally, research could be conducted to develop new synthetic methods to produce this compound more efficiently and cost-effectively.

Méthodes De Synthèse

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is synthesized through a multi-step process that involves the reaction of 5-benzyl-1,3,4-oxadiazol-2-yl sulfanylmethyl bromide with pyridine. The first step involves the reaction of the bromide with pyridine, which results in the formation of a cyclic sulfonium salt. This salt is then treated with an aqueous solution of sodium hydroxide, which results in the formation of the desired product, this compound.

Applications De Recherche Scientifique

2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has a variety of potential applications in scientific research. It has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been studied for its ability to act as an inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell proliferation and apoptosis. This compound has also been studied for its potential to act as an agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.

Propriétés

IUPAC Name |

2-benzyl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-2-6-12(7-3-1)10-14-17-18-15(19-14)20-11-13-8-4-5-9-16-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQDHWPZQXSLBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B6582282.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6582295.png)

![N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582306.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)

![N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582315.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6582321.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582324.png)

![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)

![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)

![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6582361.png)

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride](/img/structure/B6582381.png)

![ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B6582390.png)